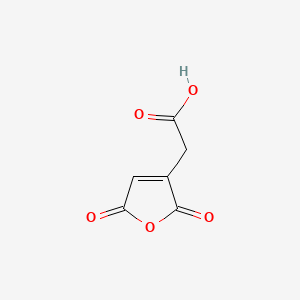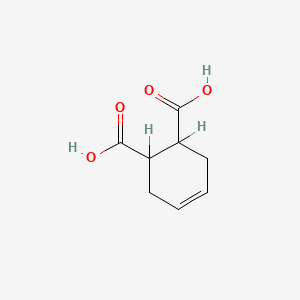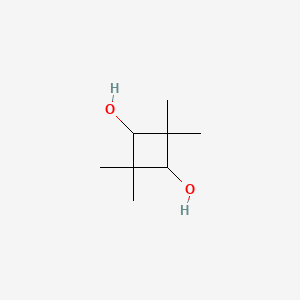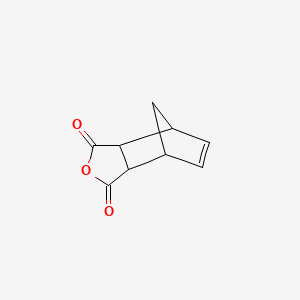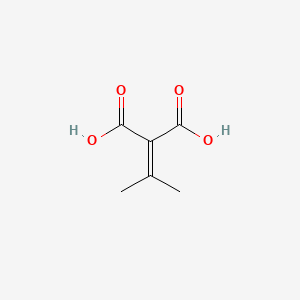
Propanedioic acid,2-(1-methylethylidene)-
Vue d'ensemble
Description
Propanedioic acid,2-(1-methylethylidene)-, also known as isopropylidenemalonic acid, is an organic compound with the molecular formula C6H8O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by an isopropylidene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid,2-(1-methylethylidene)- can be synthesized through several methods. One common method involves the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product. The reaction conditions typically include:
Temperature: 50-60°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Water or ethanol
Industrial Production Methods
In an industrial setting, the production of propanedioic acid,2-(1-methylethylidene)- is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves:
Mixing: Malonic acid and acetone are mixed in the presence of a strong acid catalyst.
Heating: The mixture is heated to the desired temperature.
Dehydration: The intermediate product is dehydrated to form propanedioic acid,2-(1-methylethylidene)-.
Purification: The final product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid,2-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted malonic acid derivatives
Applications De Recherche Scientifique
Propanedioic acid,2-(1-methylethylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid,2-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The isopropylidene group can stabilize intermediates, making the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Propanedioic acid,2-(1-methylethylidene)- can be compared with other similar compounds, such as:
Malonic acid: The parent compound, which lacks the isopropylidene group.
Diethyl malonate: An ester derivative of malonic acid.
Methylmalonic acid: A methyl-substituted derivative of malonic acid.
Uniqueness
The presence of the isopropylidene group in propanedioic acid,2-(1-methylethylidene)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-propan-2-ylidenepropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3(2)4(5(7)8)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUONQRNFDMHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963216 | |
| Record name | (Propan-2-ylidene)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-90-1 | |
| Record name | NSC46849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Propan-2-ylidene)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine](/img/structure/B7760516.png)
![2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B7760537.png)
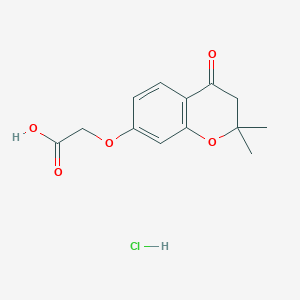
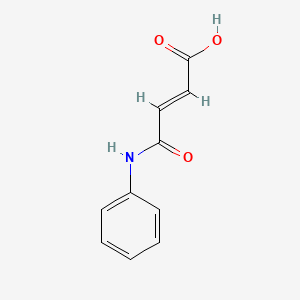
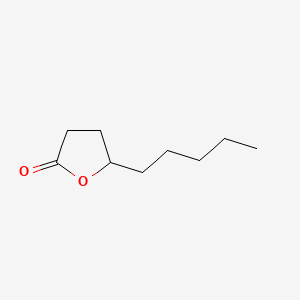
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)
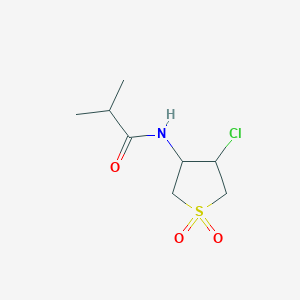
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)
![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
![[4-[(4-Dimethylsilylphenyl)methyl]phenyl]-dimethylsilane](/img/structure/B7760571.png)
